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3-Aminopyrazole

Cat. No.: B016455
CAS No.: 1820-80-0
M. Wt: 83.09 g/mol
InChI Key: JVVRJMXHNUAPHW-UHFFFAOYSA-N
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Description

Historical Context and Evolution of 3-Aminopyrazole Research

The chemistry of aminopyrazoles has been a subject of investigation for a considerable period, with early studies dating back several decades. Reviews from the 1980s and 2000s have summarized the historical progress in the synthesis and chemistry of 3(5)-aminopyrazoles. arkat-usa.org The established biological activities of compounds containing the pyrazole (B372694) core, such as Zaleplon, Sildenafil (Viagra), and Allopurinol, have contributed to a revived interest in aminopyrazole synthesis and chemistry in recent times. arkat-usa.org

Significance of this compound as a Heterocyclic Scaffold in Drug Discovery and Organic Synthesis

This compound serves as a crucial heterocyclic scaffold in both drug discovery and organic synthesis. Its pyrazole ring system is recognized as a versatile building block for creating more complex heterocyclic systems relevant to the pharmaceutical industry. encyclopedia.pubnih.gov In medicinal chemistry, pyrazoles, and particularly aminopyrazoles, are considered useful pharmacophore scaffolds for designing inhibitors of various protein kinases, enzymes critical in cancer progression. bas.bg Examples of this compound derivatives explored for their biological activities include potential anti-inflammatory, antibacterial, and antiviral agents. ontosight.ai Some pyrazole derivatives have demonstrated promise in cancer treatment by inhibiting specific enzymes involved in tumor growth. ontosight.ai The structural similarity of this compound to natural biomolecules also makes it a candidate for developing new drugs. ontosight.ai

In organic synthesis, 3(5)-aminopyrazoles are frequently employed as starting materials for the construction of condensed heterocyclic systems, notably pyrazolo[1,5-a]pyrimidines. encyclopedia.pubnih.gov The synthesis of 3(5)-aminopyrazoles commonly involves condensation reactions between 1,3-dielectrophilic nitriles and hydrazines, considered an efficient method. encyclopedia.pub Another general route involves the reaction of hydrazines with α,β-unsaturated nitriles. arkat-usa.orgchim.it The versatility of 3(5)-aminopyrazoles in synthesis stems from their polyfunctional nature, possessing an electrophilic site at C3/C5 (depending on the tautomer) and several nucleophilic sites, including the ring nitrogen atoms, the C4 carbon, and the exocyclic amine group. encyclopedia.pub

Tautomerism in 3-Aminopyrazoles: A Critical Overview

Tautomerism is a fundamental characteristic of pyrazoles that significantly influences their reactivity and properties. encyclopedia.pubnih.gov In 3(5)-aminopyrazoles, prototropic tautomerism, involving the migration of a proton, is a key phenomenon. encyclopedia.pubmdpi.comdntb.gov.ua

Prototropic Tautomerism and its Impact on Reactivity

Prototropic tautomerism in 3(5)-aminopyrazoles primarily involves the annular rearrangement of a proton between the nitrogen atoms at positions 1 and 2 of the pyrazole ring, leading to an equilibrium between the this compound (1H-pyrazol-3-amine) and 5-aminopyrazole (1H-pyrazol-5-amine) tautomers. encyclopedia.pubmdpi.com While theoretically, side-chain tautomerism involving the amine group could also occur, studies suggest that imino forms are generally not formed. encyclopedia.pub

The existence of different tautomeric forms is critical because their distinct molecular orbital characteristics can lead to varied reactivities. encyclopedia.pub The reactivity of compounds exhibiting tautomerism may be controlled by a specific tautomeric form, and sometimes the less abundant tautomer can be the most reactive. encyclopedia.pub Understanding the tautomeric preferences is therefore essential for designing synthetic strategies and predicting the biological activities of compounds containing the aminopyrazole moiety. encyclopedia.pubnih.gov

Experimental and Theoretical Investigations of Tautomeric Forms

Experimental techniques such as matrix isolation infrared (IR) spectroscopy have been employed to study the prototropic tautomerism in 3(5)-aminopyrazoles. mdpi.comdntb.gov.uaresearchgate.netnih.govresearchgate.netuc.pt These studies, often supported by theoretical calculations, help in identifying and characterizing the different tautomeric forms. mdpi.comdntb.gov.uanih.gov For instance, matrix isolation IR spectroscopy in argon and xenon matrices has been used to interpret spectra and assign bands to specific tautomeric forms with the aid of vibrational calculations. mdpi.comdntb.gov.uanih.govresearchgate.netuc.pt

Theoretical calculations, particularly Density Functional Theory (DFT), have been widely used to predict the relative stabilities of the tautomeric forms. mdpi.comdntb.gov.uaresearchgate.netnih.govresearchgate.netresearchgate.net Studies using DFT calculations, such as at the B3LYP/6-311++G(d,p) level, predict that the this compound tautomer (3AP) is generally more stable than the 5-aminopyrazole tautomer (5AP). mdpi.comdntb.gov.uanih.govresearchgate.net For example, one study calculated an energy difference of 10.7 kJ mol⁻¹ and a Gibbs free energy difference of 9.8 kJ mol⁻¹, indicating the greater stability of the 3AP form. mdpi.comdntb.gov.uanih.gov Theoretical studies have also explored the effect of substituents on tautomeric stability. mdpi.comresearchgate.net

Experimental techniques like NMR spectroscopy (¹H and ¹³C NMR in solution, and solid-state ¹³C NMR) and X-ray diffraction have also provided insights into the tautomerism of substituted 3(5)-aminopyrazoles in different phases. researchgate.netresearchgate.netresearchgate.netresearchgate.net These studies have shown that the preferred tautomer can depend on factors such as substitution patterns and the solvent. researchgate.netresearchgate.net For instance, 4-cyano and 4-thiocyanato derivatives have shown a preference for the 5-amino tautomer in DMSO solution, while the 4-methoxy analog is mainly in the 3-amino form. researchgate.net

Despite these investigations, studies specifically clarifying the chemistry of unsubstituted aminopyrazoles as reactants in organic synthesis are noted as being scarce, highlighting a need for further research in this area. encyclopedia.pubresearchgate.net

Current Research Landscape and Future Directions for this compound

Current research on this compound continues to explore its potential in medicinal chemistry and organic synthesis. The compound and its derivatives are actively being investigated for various biological activities, including their role as kinase inhibitors in anticancer therapy. bas.bgmdpi.comresearchgate.netresearchgate.net The this compound scaffold is recognized as an adenine-mimetic pharmacophore and is utilized in the design of inhibitors for specific protein kinases like Aurora A and JAK2. bas.bgmdpi.com

Future directions for this compound research are likely to involve further exploration of its synthetic utility and its application in the development of novel therapeutic agents. Continued efforts are needed to gain a deeper understanding of the relationship between its structure, tautomerism, and reactivity to optimize its use in synthetic methodologies. encyclopedia.pubnih.gov Advances in synthetic techniques and biological screening are expected to uncover new applications and properties of this compound derivatives. ontosight.ai The study of aminopyrazoles as privileged structures for specific target families, particularly protein kinases, remains an active area, with a focus on understanding how the position of the amino group influences target selectivity. bas.bg

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5N3 B016455 3-Aminopyrazole CAS No. 1820-80-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrazol-5-amine
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InChI

InChI=1S/C3H5N3/c4-3-1-2-5-6-3/h1-2H,(H3,4,5,6)
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InChI Key

JVVRJMXHNUAPHW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=C(NN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H5N3
Record name 3-amino-1H-pyrazole
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DSSTOX Substance ID

DTXSID00171229
Record name Pyrazol-3-ylamine
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Molecular Weight

83.09 g/mol
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CAS No.

1820-80-0
Record name 1H-Pyrazol-3-amine
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Record name Pyrazol-3-ylamine
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Synthetic Methodologies for 3 Aminopyrazole and Its Derivatives

Classical and Conventional Synthetic Routes to 3-Aminopyrazoles

Classical methods for synthesizing 3-aminopyrazoles often involve cyclization reactions of suitable precursors, primarily relying on the reactivity of hydrazines. chim.it

Condensation Reactions with Hydrazines

One of the most common and widely utilized methods for synthesizing 3-(5)-aminopyrazoles is the condensation of hydrazine (B178648) or substituted hydrazines with 1,3-dielectrophilic compounds, particularly β-ketonitriles and α,β-unsaturated nitriles. arkat-usa.orgchim.it

The reaction of hydrazines with β-ketonitriles typically proceeds through an initial nucleophilic attack of the hydrazine on the carbonyl group, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the addition of the second hydrazine nitrogen atom to the nitrile carbon, leading to the formation of the pyrazole (B372694) ring system with an amino group at the 3- or 5-position. chim.it The regioselectivity of this reaction, particularly with monosubstituted hydrazines, is influenced by the nucleophilicity of the hydrazine nitrogen atoms. chim.it

Another significant route involves the condensation of α,β-unsaturated nitriles bearing a leaving group at the β-position with hydrazines. chim.it The presence of a leaving group facilitates the formation of the aromatic heterocycle. Various leaving groups, such as ethoxy, dimethylamino, morpholino, and thiomethyl groups, have been successfully employed in this type of reaction. chim.it For instance, the condensation of 2-chloroacrylonitrile (B132963) with methylhydrazine has been reported to yield the 3-aminopyrazole regioisomer with high selectivity and yield, particularly under microwave irradiation. chim.it

An example of a conventional synthesis of this compound involves the reaction of hydrazine hydrate (B1144303) with 2,3-dichloropropionitrile (B1359809) in an alkaline medium. This process can be carried out in a single vessel, offering advantages in terms of operational simplicity and yield. google.com

Synthesis from Isoxazoles and Isothiazoles

3-(5)-Aminopyrazoles can also be synthesized from other heterocyclic systems, such as isoxazoles and isothiazoles, through ring-transformation reactions involving hydrazine. chim.itthieme-connect.combeilstein-journals.org

The synthesis from isoxazoles typically involves treating isoxazoles with hydrazine, which initiates a ring-opening sequence followed by a ring-closing step to afford the aminopyrazole. chim.itthieme-connect.com This transformation is believed to proceed through a β-ketonitrile intermediate. chim.itthieme-connect.com Both one-step and two-step procedures have been developed for this conversion, with the two-step method involving initial deprotonation of the isoxazole (B147169) to generate the β-ketonitrile, followed by reaction with hydrazine. chim.itthieme-connect.com

Similarly, isothiazoles can be converted to 3-(5)-aminopyrazoles using hydrazine. chim.itthieme-connect.combeilstein-journals.org The reaction involves the addition of hydrazine to the carbon atom adjacent to the sulfur, leading to ring opening via cleavage of the carbon-sulfur bond. Subsequent elimination and cyclization steps result in the formation of the aminopyrazole. chim.it The success of this method can depend on the nature of the substituents on the isothiazole (B42339) ring, particularly the presence of a good leaving group at the 3-position. thieme-connect.combeilstein-journals.org

Reduction of Substituted Pyrazoles

Another approach to synthesize 3-aminopyrazoles involves the reduction of substituted pyrazoles containing a reducible functional group that can be converted to an amino group at the 3-position. While less commonly highlighted as a primary route for the parent this compound in the provided sources, the reduction of a nitro group at the 3-position of an N1-substituted pyrazole has been demonstrated as a method to access 3-aminopyrazoles. researchgate.netsci-hub.st For example, the hydrogenation of a 3-nitropyrazole derivative has been shown to yield the corresponding this compound in high yield. sci-hub.st This method can be particularly useful for the synthesis of N1-substituted 3-aminopyrazoles.

Advanced and Green Synthetic Approaches for this compound Synthesis

In recent years, there has been a growing interest in developing more efficient and environmentally friendly synthetic methods for aminopyrazoles, incorporating techniques like microwave irradiation and ultrasonic irradiation. researchgate.netbme.hu

Microwave-Assisted Synthesis of 3-Aminopyrazoles

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering advantages such as reduced reaction times, improved yields, and sometimes altered regioselectivity compared to conventional heating. sunway.edu.myrsc.orgresearchgate.net Microwave irradiation has been successfully applied to the synthesis of 3-aminopyrazoles and their derivatives. sunway.edu.myresearchgate.net

For instance, microwave irradiation has been used to facilitate the condensation of 2-chloroacrylonitrile with methylhydrazine, leading to the exclusive formation of the this compound regioisomer in high yield. chim.it Microwave-assisted hydrolytic decarboxylation of 3,5-diaminopyrazole-4-carboxylates has also been reported as an effective method for preparing 3-amino-substituted 5-aminopyrazoles, significantly reducing reaction times. sunway.edu.myresearchgate.net Furthermore, microwave irradiation has been employed in one-pot, three-component reactions for the synthesis of fused pyrazole systems, utilizing 3-aminopyrazoles as starting materials. rsc.orgnih.gov

Table 1: Examples of Microwave-Assisted this compound Synthesis

Starting MaterialsHydrazine/AmineConditionsProduct TypeYield (%)Ref.
2-chloroacrylonitrileMethylhydrazineMicrowaveThis compoundHigh chim.it
3,5-diaminopyrazole-4-carboxylatesN/AMicrowave, aq. NaOH, 150 °C, 4 min3-amino-substituted 5-aminopyrazoles81 sunway.edu.myresearchgate.net
Ethyl 2-cyano-3-methylthioacrylatesHydrazineMicrowaveEthyl 5-aminopyrazole carboxylatesHigh researchgate.net

Ultrasonic Irradiation in this compound Synthesis

Ultrasonic irradiation, another green chemistry technique, has been explored for the synthesis of nitrogen-containing heterocycles, including pyrazoles. bme.hueurjchem.comdbuniversity.ac.innih.gov The use of ultrasound can enhance reaction rates and yields, often allowing reactions to be conducted under milder conditions or with reduced amounts of catalyst. dbuniversity.ac.inrsc.org

Ultrasonic irradiation has been successfully applied to the synthesis of pyrazolo[1,5-a]pyrimidines through the reaction of carboxylate-substituted 3-aminopyrazoles with formylated active proton compounds in aqueous ethanol. eurjchem.com This method, utilizing a mild acid catalyst, demonstrates the potential of ultrasound in facilitating reactions involving this compound derivatives under environmentally friendly conditions. eurjchem.com

Furthermore, ultrasound irradiation has been used in the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives from aminopyrazoles and acetylenic esters in aqueous media with KHSO4 as a catalyst. bme.hu This highlights the application of ultrasound in promoting reactions between aminopyrazoles and other reactants to construct more complex fused ring systems. bme.hu Comparisons with conventional stirring have shown that ultrasonic irradiation can lead to significantly shorter reaction times and excellent yields in the synthesis of certain pyrazole derivatives from 5-aminopyrazoles. dbuniversity.ac.inrsc.org

Table 2: Examples of Ultrasonic Irradiation in Aminopyrazole Chemistry

Starting MaterialsAminopyrazole DerivativeConditionsProduct TypeYield (%)Ref.
Formylated active proton compoundsCarboxylate-substituted this compoundUltrasonic irradiation, mild acid, aq. EtOHPyrazolo[1,5-a]pyrimidinesNot specified eurjchem.com
Acetylenic esters (DMAD, methyl/ethyl propiolate)This compound derivativesUltrasonic irradiation, KHSO4, aq. EtOHPyrazolo[1,5-a]pyrimidin-7(4H)-onesGood bme.hu
Arylidenepyruvic acid3-aryl-5-aminopyrazolesUltrasonication, room temperaturePyrazolo[1,5-a]pyrimidine-5-carboxylic acidsHigh regioselectivity nih.gov
β-diketones, paraformaldehyde5-aminopyrazolesUltrasonic irradiation, InCl3, aq. mediaCarbonylpyrazolo[3,4-b]pyridine derivativesGood to excellent rsc.org

Eco-Friendly Solvents and Catalytic Systems (e.g., Water as Solvent)

The development of eco-friendly synthetic routes for 3-aminopyrazoles has gained considerable attention. Utilizing green solvents, such as water, and employing efficient catalytic systems are key aspects of these approaches.

One eco-friendly and practical method for synthesizing 3-aminopyrazoles involves the cyclocondensation of α-oxo ketene-N, S-acetals with hydrazine hydrates in water. This reaction proceeds under mild and operationally simple conditions, providing access to a variety of this compound derivatives. scilit.com This green synthesis method offers advantages such as good scale-up performance, a high Eco-scale value (89 points), and the reusability of the aqueous medium. scilit.com

Another example involves the catalyst-free alkylation of 5-aminopyrazole with isatin (B1672199) in refluxing water, yielding 3-(5-aminopyrazol-4-yl)-3-hydroxy-2-oxindolines in high to excellent yields. core.ac.uk This method is considered green due to the absence of catalysts and the use of water as the solvent, offering high yields, easy operation, and mild reaction conditions. core.ac.uk

Water has also been employed as a solvent in multicomponent reactions for the synthesis of fused pyrazoles, including pyrazolo[3,4-b]quinolones. thieme-connect.com For instance, a regioselective synthesis of benzo[c]pyrazolo beilstein-journals.orgajol.infonaphthyridines was established through a one-pot multicomponent reaction of isatin, malononitrile (B47326), and this compound in water. rsc.org This "on-water" reaction involves a sequence of Knoevenagel condensation, Michael addition, basic hydrolysis, cyclization, decarboxylation, and aromatization. rsc.org

Furthermore, the use of water as a solvent in conjunction with microwave irradiation and InCl₃ as a Lewis acid catalyst has been reported for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a one-pot three-component reaction involving 5-aminopyrazoles, paraformaldehyde, and β-diketones. rsc.org InCl₃ is noted for its compatibility with both organic and aqueous media and its non-toxic nature. rsc.org

Studies have also explored the use of water in multicomponent reactions involving 3-amino-5-methylpyrazole, acetylacetone, and aldehydes under conventional heating, microwave, or ultrasound activation. univ.kiev.uauniv.kiev.ua These reactions in water have been shown to lead to the formation of unusual bis(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)-substituted methane (B114726) or 1,1-bis-substituted ethane (B1197151) derivatives. univ.kiev.uauniv.kiev.ua The use of aliphatic aldehydes in these aqueous reactions allows for the reduction of the molecular mass of the target compounds. univ.kiev.ua

The cyclocondensation reaction of β-ethylthio-β-indolyl-α, β-unsaturated ketones with semicarbazide (B1199961) hydrochloride in refluxing water with PEG-400 has been developed as a green and efficient method for the synthesis of 3-pyrazolyl indoles. researchgate.net This procedure avoids the use of toxic hydrazine and eliminates the need for product purification, reducing the use of toxic liquid chemicals. researchgate.net

Multi-Component Reactions (MCRs) for this compound Derivative Synthesis

Multi-component reactions (MCRs) are powerful tools for the efficient synthesis of complex molecules, including this compound derivatives, in a single step from three or more starting materials. These reactions offer advantages such as high atom economy, reduced reaction times, and simplified work-up procedures. ajol.infotandfonline.com

MCRs are considered highly applicable due to the high selectivity and purity of the resulting compounds, as well as the simplicity of the reagents used. ajol.info Various traditional and novel procedures, including ultrasound-promoted reactions, microwave-assisted reactions, and metal-catalyzed reactions, have been employed for MCRs involving aminopyrazoles. ajol.info

Three-Component Reactions Involving Aldehydes and Malononitrile

Three-component reactions (3CRs) involving aldehydes and malononitrile are frequently used for the synthesis of this compound derivatives, often leading to the formation of fused heterocyclic systems.

A common approach involves the reaction of 3-aminopyrazoles, aldehydes, and malononitrile. This type of reaction has been utilized for the chemoselective synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. ingentaconnect.comresearchgate.net Base catalysts such as sodium acetate, pyridine (B92270), and high surface area MgO have been employed in these reactions. ingentaconnect.comresearchgate.net

Another 3CR involves aromatic aldehydes, malononitrile, and phenyl hydrazine, which can yield 5-aminopyrazole-4-carbonitriles. isca.meclockss.org This reaction can be performed under catalyst-free conditions by simple grinding, where phenyl hydrazine acts as both a Brønsted base catalyst and a nucleophile. isca.me Alternatively, catalysts like potassium phthalimide (B116566) (PPI) in ethanol/water mixtures have been shown to efficiently catalyze this reaction under mild conditions, offering advantages such as catalyst recyclability and high atom efficiency. clockss.org

The reaction of isatin, malononitrile, and this compound in water has been reported as a one-pot 3CR for the regioselective synthesis of benzo[c]pyrazolo beilstein-journals.orgajol.infonaphthyridines. rsc.org This reaction proceeds through a sequence initiated by Knoevenagel condensation between isatin and malononitrile. rsc.org

Multicomponent reactions involving aldehydes, malononitrile, and cyclic 1,3-dicarbonyl compounds with 5-aminopyrazole have also been explored, leading to the formation of pyrazole-fused polycyclic dihydropyridines. researchgate.net

Transition Metal-Catalyzed Multicomponent Reactions

Transition metal catalysts have been employed in multicomponent reactions for the synthesis of this compound derivatives and related fused systems.

Indium(III) chloride (InCl₃) has been used as a Lewis acid catalyst in a microwave-assisted one-pot three-component reaction in aqueous media for the synthesis of pyrazolo[3,4-b]pyridine derivatives from 5-aminopyrazoles, paraformaldehyde, and β-diketones. rsc.org

While the search results did not provide extensive details on other specific transition metal-catalyzed MCRs directly yielding 3-aminopyrazoles, the broader field of MCRs for pyrazole synthesis does involve transition metals. For example, copper iodide has been used as a catalyst in the multicomponent synthesis of 3,5-dimethyl-4-(arylselanyl)-1H-pyrazoles. beilstein-journals.org Rh(III)-catalyzed annulation reactions involving 3-aminopyrazoles, aldehydes, and sulfoxonium ylides have also been reported for the synthesis of pyrazole derivatives. scilit.com

Regioselectivity and Chemoselectivity in this compound Synthesis

Regioselectivity and chemoselectivity are critical aspects in the synthesis of 3-aminopyrazoles and their derivatives, particularly when dealing with unsymmetrical starting materials or reactions that can lead to multiple isomeric products.

In the synthesis of 3(5)-aminopyrazoles through the condensation of hydrazine with β-ketonitriles, the reaction typically involves the initial formation of a hydrazone followed by cyclization. chim.it When using monosubstituted hydrazines, regioselectivity becomes a key consideration, influencing whether the 3-amino or 5-amino isomer is predominantly formed. chim.it For instance, regiodivergent conditions have been developed for the condensation of 3-methoxyacrylonitrile (B2492134) and phenylhydrazine, where the choice of catalyst (AcOH in toluene (B28343) vs. EtONa in EtOH) can direct the reaction towards either the 5-aminopyrazole or the this compound isomer. chim.it

Chemoselectivity refers to the preferential reaction at one functional group in the presence of others. In the context of aminopyrazoles, their reactivity can be influenced by the presence of the amino group and the aromatic pyrazole ring. The exocyclic NH₂ group in aminopyrazoles can sometimes behave more like an aromatic amine than an enamine due to the aromaticity of the ring, influencing the outcome and selectivity of reactions with electrophiles. chim.itresearchgate.net

Multicomponent reactions involving 5-aminopyrazoles, cyclic 1,3-dicarbonyl compounds, and aromatic aldehydes can exhibit both chemo- and regioselectivity, leading to different fused pyrazole products depending on the reaction conditions. nih.gov For example, the condensation of 5-amino-3-phenylpyrazole, dimedone, and aldehydes can be tuned to favor the formation of pyrazolo[3,4-b]quinolin-5-ones (Hantzsch-type products) or pyrazolo[5,1-b]quinazolin-8-ones (Biginelli-type products) by adjusting the temperature, base, and reaction method (e.g., conventional heating, microwave irradiation, or sonication). nih.gov The use of different bases can also lead to alternative reaction pathways and products. nih.gov

Regioselective synthesis has also been achieved in the formation of pyrazolo[3,4-b]pyridines using 5-aminopyrazole as a precursor. beilstein-journals.org For instance, the reaction of 5-aminopyrazole with trifluoromethyl-β-diketones in refluxing acetic acid has been reported to yield 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines regioselectively. beilstein-journals.org Similarly, three-component reactions involving 5-aminopyrazole, isatin, and cyclic β-diketones have shown high regioselectivity for the formation of the pyrazolo[3,4-b]pyridine-spiroindolinone nucleus, with minimal formation of the isomeric pyrazolo[1,5-a]pyrimidine. beilstein-journals.org

The regioselectivity in multicomponent reactions involving aminoazoles, aldehydes, and 1,3-dicarbonyl compounds can be influenced by the substituents on the reactants and the acid-base properties of the reaction medium. nih.gov This can lead to the selective formation of positional isomers. nih.gov

Reactivity and Functionalization of 3 Aminopyrazole

Electrophilic Reactions of 3-Aminopyrazoles

3-Aminopyrazoles undergo various electrophilic reactions. The presence of multiple potential nucleophilic sites, including the exocyclic amino group and the ring nitrogen atoms, influences the regioselectivity of these transformations wikipedia.orgbibliomed.org. Under acidic conditions, the ring nitrogen that is more basic is often protonated, which can direct electrophilic attack towards the exocyclic amino group or the C-4 position of the pyrazole (B372694) ring arkat-usa.org.

Diazotization Reactions

Diazotization is a key reaction for 3-aminopyrazoles, involving the reaction with nitrous acid or nitrosyl sulfuric acid in the presence of strong mineral acids arkat-usa.orggoogle.com. This reaction typically occurs at the exocyclic amino group, leading to the formation of pyrazolediazonium salts bibliomed.orgarkat-usa.org. For instance, diazotization of 3(5)-aminopyrazole in acetic acid with HCl and sodium nitrite (B80452) yields pyrazolediazonium salts arkat-usa.org. These diazonium salts are highly reactive intermediates and can be further utilized in various coupling reactions arkat-usa.orgwikipedia.org. Diazotization of 5-amino-1H-pyrazole-4-carbonitriles with aqueous NaNO2 in a mixture of HCl/AcOH has been reported to yield pyrazolo[3,4-d] mdpi.comfishersci.cauni.lutriazin-4-ones through an intramolecular cyclization of a proposed diazo intermediate conicet.gov.ar. An improved diazotization process for the preparation of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole using a mixture of spent acids has also been described, achieving high yield and purity google.com.

Halogenation of the Pyrazole Ring

Halogenation of the pyrazole ring in 3-aminopyrazoles can occur, typically at the C-4 position, especially when this position is unsubstituted researchgate.net. Direct halogenation of 1,3-disubstituted 5-aminopyrazoles with halogens in acetic acid or N-chlorosuccinimide in acetonitrile (B52724) can afford 4-halo-pyrazol-5-amines arkat-usa.org. A method for the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS, where X = Br, I, Cl) at room temperature has been developed, providing access to 4-halogenated pyrazole derivatives beilstein-archives.org. This method is reported to be metal-free and applicable on a gram scale beilstein-archives.org. Another green iodination method for 3-aminopyrazole using iodine and hydrogen peroxide in water has been described, yielding 4-iodo-3-aminopyrazole arkat-usa.org.

Acylation Reactions

Acylation of 3-aminopyrazoles can occur at different nucleophilic sites, including the exocyclic amino group and the endocyclic nitrogen atoms nih.govmdpi.com. The regioselectivity of acylation reactions is influenced by the nature of the acylating agent, reaction conditions, and the specific substrate nih.gov. While acylation can lead to mixtures of products, including substitution at the exocyclic NH2 group and the annular nitrogen atoms, methods exist to favor specific regioisomers nih.govreactionbiology.com. For example, acylation of 5-aminopyrazole derivatives has been shown to yield mixtures of aminoacylpyrazole and diacyl analogs bibliomed.org. Studies on the acylation of 5-methyl-1H-pyrazol-3-amines substituted in the 4 position have indicated that regioselective substitution is highly dependent on the electrophilic reagent and reaction conditions nih.gov. Acylation of pyrazoles with acyl chlorides can proceed at the endocyclic nitrogen, and protecting groups can be used to redirect the acylation towards the amino group mdpi.com.

Reactions with Aldehydes and Ketones

3-Aminopyrazoles react with aldehydes and ketones, often serving as key intermediates in the synthesis of fused heterocyclic systems through condensation and cyclization reactions wikipedia.orgbibliomed.orgchim.it. These reactions can be involved in multi-component reaction strategies chim.it. For instance, three-component reactions of biased aminopyrazoles with aromatic aldehydes and cyclic ketones have been reported as a synthetic strategy for constructing macrocyclane-fused pyrazolo-pyridines chim.it. The reaction mechanism can involve the condensation of the aminopyrazole with the aldehyde, followed by cycloaddition with an enol derived from the ketone chim.it. Reactions of 3-aminopyrazoles with 2-(trifluoroacetyl)-1,3-azoles have been shown to yield trifluoromethyl-substituted alcohols through noncatalytic electrophilic oxyalkylation enamine.netthieme-connect.com.

Cycloaddition Reactions and Dipolar Cycloadditions

While the search results primarily highlight intramolecular cyclization reactions leading to fused systems, 3-aminopyrazoles can potentially participate in cycloaddition reactions. The electronic nature of the pyrazole ring and the presence of the amino group can influence their behavior as potential dienes or dienophiles or in 1,3-dipolar cycloadditions, although specific examples of intermolecular cycloadditions were not extensively detailed in the provided search snippets. The duality in reactivity of 3(5)-aminopyrazoles towards 1,3-dielectrophilic agents can lead to different fused systems depending on which nucleophilic centers participate mdpi.com.

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions are particularly significant for 3-aminopyrazoles, leading to the formation of various fused heterocyclic ring systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines wikipedia.orgbibliomed.orgmdpi.comchim.itthieme-connect.com. These cyclizations often involve the reaction of 3-aminopyrazoles with bifunctional reagents wikipedia.orgmdpi.com. The exocyclic amino group frequently plays a leading role in these cyclizations, along with another nucleophilic center from the pyrazole ring, either a ring nitrogen or the carbon at position 4 mdpi.com.

Reactions with 1,3-dielectrophilic reagents are common routes to synthesize pyrazolo[1,5-a]pyrimidines bibliomed.org. Unbiased aminopyrazoles (where R at N1 is H) tend to react with bidentate electrophilic reagents via their N-1 and exocyclic amino (N-5) sites to form pyrazolo[1,5-a]pyrimidines chim.it. When the dielectrophilic reagent is unsymmetrical, the regioselectivity is often dictated by the greater nucleophilicity of the exocyclic amino group compared to N-1 chim.it.

Alternatively, cyclization can occur through the C4 position and the exocyclic amino group, leading to the formation of pyrazolo[3,4-b]pyridines mdpi.com. This pathway can be favored by the introduction of substituents at N1 of the pyrazole ring mdpi.com. Reactions of 5-aminopyrazoles with 1,3-diarylpropenes mediated by an oxidizing agent, followed by intramolecular cyclization and dehydroaromatization, have been shown to yield pyrazolo[3,4-b]pyridines thieme-connect.com.

The comparable nucleophilicity of the exocyclic NH2 group and the endocyclic NH in 3(5)-aminopyrazoles is a factor influencing the regiochemical outcome of reactions with unsymmetrical 1,3-bielectrophilic reagents bibliomed.org.

Transition Metal-Catalyzed Functionalization Transition metal catalysis provides powerful methods for selectively functionalizing aminopyrazoles at different positions. These methods often allow for the formation of new carbon-carbon and carbon-heteroatom bonds.rsc.orgresearchgate.net

C-H Functionalization of Aminopyrazoles Transition-metal-catalyzed C-H functionalization of pyrazoles, including aminopyrazoles, has emerged as a direct route to access functionalized derivatives without requiring pre-functionalized substrates.rsc.orgresearchgate.netThis approach allows for the formation of new C-C and C-heteroatom bonds directly on the pyrazole ring.rsc.orgresearchgate.netThe Lewis basic N2 site of the pyrazole ring can act as a directing group for C-H functionalization.researchgate.netThe C-4 position of the pyrazole ring is considered a nucleophilic center, supporting electrophilic aromatic substitution and C-4 (sp²)−H arylation.researchgate.netThe C-5 position's electrophilic nature is increased when attached to an sp³ hybridized nitrogen atom, making the C-5 proton more acidic and facilitating C-5 (sp²)−H functionalization or arylation.researchgate.net

Recent work has explored Rh(III)-catalyzed selective mono- and dual-C–H bond unsymmetrical functionalization/cyclization of 1-aryl-5-aminopyrazole with iodonium (B1229267) ylides, utilizing the aromatic NH₂ moiety as a directing group to form fused benzodiazepine (B76468) skeletons. nih.gov The amount of iodonium ylides was found to be important for chemoselectivity. nih.gov

N-Arylation of Aminopyrazoles N-arylation, the formation of a nitrogen-aryl bond, is a significant transformation for aminopyrazoles. Transition metal-catalyzed methods, particularly those involving palladium and copper, have been developed for this purpose.mit.edu

Copper catalysis has been used for the N¹-selective arylation of 3-aminoindazoles with aryl bromides, a method that was also examined on other aminoazoles of interest for the pharmaceutical industry. researchgate.net Regioselective Cu-catalyzed Ullmann-type N-arylation of 3-aminopyrazoles with aryl iodides and Chan-Evans-Lam type coupling with arylboronic acids have been reported to proceed with good to excellent yields. researchgate.net

A copper(I)/copper(II)-assisted tandem catalysis process has been developed for the selective N1,N3-diarylation of this compound in a one-pot, three-component reaction. researchgate.net This method is triggered by a change in the oxidation state of the metal. researchgate.net One-pot N¹,N²-diarylation of this compound has also been described using Ullmann conditions, yielding mixtures of regioisomers. researchgate.net

While selective Pd-catalyzed N-arylation of 3-aminopyrazoles has been reported, it sometimes requires relatively high catalyst loadings and a strong base. mit.edu Copper-catalyzed methods have shown complete chemoselectivity for N1-arylation in some aminoazoles, providing a complementary approach to palladium catalysis. mit.edu

Formation of Fused Bicyclic Systems from 3-Aminopyrazoles 3-Aminopyrazoles are valuable building blocks for the construction of fused bicyclic heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. Their C,N-binucleophilic nature makes them suitable for reactions with various dielectrophilic reagents.researchgate.net

Synthesis of Pyrazolo[1,5-a]pyrimidines Pyrazolo[1,5-a]pyrimidines are an important class of N-heterocyclic compounds synthesized from 3-aminopyrazoles.nih.govThe main synthesis route involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, which act as 1,3-bisnucleophilic systems.nih.govThis method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine (B1248293) core.nih.gov

Various methodologies have been developed for the synthesis of pyrazolo[1,5-a]pyrimidines, including cyclization, condensation, three-component reactions, microwave-assisted methods, and green chemistry approaches. researchgate.net Specific reactions include the condensation of 3-aminopyrazoles with β-diketones, activated enones, acrylonitriles, enaminones, formyl ketones, 1,3-diketones, and acetoacetanilides. nih.govresearchgate.netchim.itresearchgate.net

Recent advancements include a one-step synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines from saturated ketones and 3-aminopyrazoles via Cu(II)-catalyzed [3+3] annulation. acs.org This transformation involves the in situ formation of α,β-unsaturated ketones followed by annulation with 3-aminopyrazoles in one pot. acs.org This dehydrogenative coupling process provides access to functionalized pyrazolo[1,5-a]pyrimidines from commercially available substrates. acs.org

Microwave-assisted synthesis has been reported for 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidines using β-ketonitriles. nih.gov The use of freshly prepared ketenes in the preparation of pyrazolo[1,5-a]pyrimidines from substituted aminopyrazoles under reflux in tetrahydrofuran (B95107) has also been reported, yielding products in high yields with relatively short reaction times. nih.gov

A green synthetic approach for pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives under ultrasonic irradiation involves reacting aminopyrazoles with symmetric and non-symmetric alkynes assisted by KHSO₄ in aqueous ethanol. researchgate.netresearchgate.net

The cyclization route from this compound and 1,3-dicarbonyl compounds is a general method for synthesizing the parent pyrazolo[1,5-a]pyrimidine ring system. cdnsciencepub.com

Here is a table summarizing some synthesis methods for Pyrazolo[1,5-a]pyrimidines from 3-Aminopyrazoles:

ReactantConditionsCatalystNotesReferences
1,3-biselectrophilic compoundsCyclocondensationNot specified (general method)Versatile structural modifications at positions 2, 3, 5, 6, and 7 nih.gov
Saturated ketonesOne-pot [3+3] annulationCu(II)Involves in situ α,β-unsaturated ketone formation; dehydrogenative acs.org
β-diketones, activated enones, etc.Various (cyclization, condensation, MCR, MW, green)VariousDiverse methodologies nih.govresearchgate.netchim.itresearchgate.net
β-ketonitrilesMicrowave-assistedNot specifiedSynthesis of 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidines nih.gov
KetenesReflux in THFNot specifiedHigh yields, short reaction times nih.gov
AlkynesUltrasonic irradiation in aqueous ethanolKHSO₄Green synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones researchgate.netresearchgate.net
1,3-dicarbonyl compoundsCyclizationNot specified (general method)Synthesis of parent ring system cdnsciencepub.com

Synthesis of Pyrazolo[3,4-b]pyridines Pyrazolo[3,4-b]pyridines are another class of fused bicyclic systems that can be synthesized using this compound (or its derivatives) as a starting material.mdpi.comOne major strategy involves the formation of a pyridine (B92270) ring onto an existing pyrazole ring.mdpi.com

The Gould-Jacobs reaction is a known method for the synthesis of 1H-pyrazolo[3,4-b]pyridines, often yielding 4-chloro substituted products, by using this compound instead of aniline. mdpi.com The mechanism proposed involves the reaction of this compound with diethyl 2-(ethoxymethylene)malonate. mdpi.com

Another approach for constructing the pyrazolo[3,4-b]pyridine system is the cyclocondensation of N¹-substituted 5-aminopyrazoles with 1,3-dielectrophiles. researchgate.netbiorxiv.org While highly acidic annelation conditions resembling a Skraup quinoline (B57606) synthesis can furnish pyrazolo[3,4-b]pyridines from 5-aminopyrazoles, yields are often poor and work-up is tedious. cdnsciencepub.com

The reaction of 5-aminopyrazole with 1,1,1-trifluoropentane-2,4-dione and its derivatives has been used to synthesize 1H-pyrazolo[3,4-b]pyridines, where the more electrophilic carbonyl group reacts first. mdpi.com

A new method for the synthesis of tetra- and persubstituted pyrazolo[3,4-b]pyridines involves the trifluoroacetic acid catalyzed condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. biorxiv.org

Here is a table summarizing some synthesis methods for Pyrazolo[3,4-b]pyridines from 3-Aminopyrazoles:

ReactantConditionsCatalystNotesReferences
1,3-dielectrophilesCyclocondensationNot specifiedFormation of pyridine ring onto pyrazole researchgate.netbiorxiv.org
Diethyl 2-(ethoxymethylene)malonateGould-Jacobs reactionNot specifiedOften yields 4-chloro substituted products mdpi.com
1,3-dielectrophilesHighly acidic annelation (Skraup-like)AcidPoor yields, tedious work-up cdnsciencepub.com
1,1,1-trifluoropentane-2,4-dione and derivativesReaction with 5-aminopyrazoleNot specifiedMore electrophilic carbonyl reacts first mdpi.com
α-oxoketene dithioacetalsCondensationTrifluoroacetic acidSynthesis of tetra- and persubstituted pyrazolo[3,4-b]pyridines biorxiv.org

Spectroscopic and Computational Characterization of 3 Aminopyrazole

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods play a vital role in confirming the structure of synthesized 3-aminopyrazole and understanding its characteristics in different phases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure and dynamics of organic molecules in solution. This compound has been characterized using both ¹H and ¹³C NMR. Studies on 3(5)-aminopyrazoles, including the parent compound, have utilized NMR to investigate prototropic tautomerism in solution and the solid state. researchgate.net In DMSO-d₆, slow annular prototropic tautomerism has been observed on the NMR timescale, allowing for the detection of signals corresponding to both 3- and 5-aminopyrazole tautomers. researchgate.net

For substituted aminopyrazoles, characteristic NMR signals are observed for the aromatic and amino protons and carbons. For instance, in the ¹H NMR spectrum of 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carbonitrile in DMSO-d₆, signals for the N-CH₃ protons appear around 3.40 ppm, the NH₂ protons around 5.42 ppm, aromatic protons between 6.77-7.26 ppm, and the NH phenyl proton at 8.50 ppm. mdpi.com The ¹³C NMR spectrum shows signals corresponding to the methyl carbon, ring carbons, and the carbon of the nitrile group. mdpi.com

NMR spectroscopy, particularly ¹H NMR, has also been used in the spectroscopic characterization of ferrocenoyl peptides, where this compound was employed. sigmaaldrich.comchemicalbook.inscientificlabs.comchemicalbook.comottokemi.comlookchem.com

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes and functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups, such as N-H, C=N, and C-C bonds within the pyrazole (B372694) ring.

Experimental IR spectra of 3(5)-aminopyrazole isolated in argon and xenon matrices have been recorded and analyzed. mdpi.comresearchgate.netresearchgate.net These spectra, combined with theoretical calculations, help in assigning specific bands to the vibrational modes of the this compound tautomer. mdpi.comresearchgate.netresearchgate.net For example, N-H stretching vibrations are typically observed in the higher wavenumber region (above 3000 cm⁻¹). nih.gov C=N and C=C stretching vibrations of the pyrazole ring appear in the fingerprint region (below 1600 cm⁻¹). nih.gov

Studies on Schiff base compounds derived from substituted 3-aminopyrazoles also report IR data, showing characteristic peaks for N-H, C-H, C=N, and C=C vibrations, which aid in confirming the formation of the Schiff base structure. ijpsonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, providing information about its electronic structure and potential chromophores. The UV-Vis spectrum of this compound typically shows absorption bands related to π-π* and n-π* electronic transitions.

One study reported the UV-Vis spectrum of this compound in the region of 200-800 nm. clinandmedimages.org For pyrazole-derived Schiff bases, UV spectra in DMSO generally show two main peaks between 290-343 nm and 299-383 nm, attributed to π-π* aromatic and n-π* imine transitions, respectively. ijpsonline.comresearchgate.net The free 3-amino-1,2-azoles showed one absorption band between 290-304 nm corresponding to the π-π* transition of the pyrazole ring. ijpsonline.comresearchgate.net This peak often undergoes a bathochromic shift upon the formation of the azomethine bond in Schiff bases. ijpsonline.com

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which helps in identifying and confirming its structure. Electron ionization mass spectrometry of this compound shows a prominent molecular ion peak. The NIST WebBook provides mass spectral data for this compound, indicating its molecular weight and characteristic fragment ions. nist.govnist.govnih.gov For example, the electron ionization mass spectrum shows a base peak at m/z 68, corresponding to the loss of NH₂ from the molecular ion (m/z 83).

Studies on substituted aminopyrazoles and their derivatives also utilize mass spectrometry (including GC-MS, ESI-MS, and HRMS) to confirm their molecular formulas and structures based on observed molecular ion peaks and fragmentation patterns. mdpi.comijpsonline.comgoogle.comnih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While direct X-ray crystal structures of unsubstituted this compound were not prominently found in the search results, studies on metal complexes and derivatives of this compound have utilized X-ray crystallography to confirm the binding mode and solid-state structure. For instance, the crystal structure of a polymeric bis(3-amino-1H-pyrazole)cadmium dibromide complex showed that this compound coordinates to the cadmium ion through the nitrogen atoms of the pyrazole ring. nih.gov In this complex, the tautomerism of the ligand is blocked, and only the 3-amino form is observed in the solid state. nih.gov Another study on a copper(II) complex with this compound ligands also used X-ray crystallography, revealing an octahedral coordination environment where this compound ligands coordinate through different nitrogen atoms as a result of tautomerism. iucr.orgresearchgate.net X-ray crystallography has also been used to study the solid-state structure of 3(5)-aminopyrazoles and their tautomerism. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Studies

Computational chemistry methods, particularly Density Functional Theory (DFT), are widely used to complement experimental spectroscopic studies and provide deeper insights into the electronic structure, stability, and properties of molecules like this compound.

DFT calculations have been employed to investigate the structural properties, vibrational frequencies, and electronic properties of this compound. researchgate.netmdpi.comresearchgate.netresearchgate.netclinandmedimages.orgresearchgate.nettandfonline.comresearchgate.netnih.govpublish.csiro.au These calculations can predict optimized molecular geometries, bond lengths, bond angles, and dihedral angles. mdpi.comresearchgate.netclinandmedimages.org For example, theoretical calculations predict this compound to have a non-planar structure with C1 symmetry. clinandmedimages.org Optimized structural parameters, such as bond lengths, have been calculated using DFT methods with various basis sets. mdpi.comresearchgate.netclinandmedimages.org

Computational studies have also focused on the tautomerism of 3(5)-aminopyrazoles, investigating the relative stability of the 3-amino and 5-amino tautomers in the gas phase and in solution. researchgate.netmdpi.comresearchgate.netresearchgate.net Calculations predict the this compound tautomer to be more stable than the 5-aminopyrazole tautomer in the gas phase. researchgate.netmdpi.comresearchgate.net The relative stability can be influenced by the environment and substituents on the pyrazole ring. researchgate.net

DFT calculations are also used to calculate vibrational frequencies, which can be compared with experimental IR and Raman spectra to aid in peak assignment. mdpi.comresearchgate.netresearchgate.netclinandmedimages.orgnih.govpublish.csiro.au Electronic properties such as HOMO-LUMO energies, dipole moment, and hyperpolarizability have also been computed for this compound using DFT methods. clinandmedimages.org Natural Bond Orbital (NBO) analysis can provide information about intramolecular delocalization and charge transfer. clinandmedimages.org

Computational studies have been integral in understanding reaction mechanisms involving this compound derivatives and rationalizing experimental observations, such as the regioselectivity of reactions or the stability of tautomers. mdpi.comresearchgate.nettandfonline.combibliomed.org

Data Tables

While specific comprehensive spectroscopic data tables for unsubstituted this compound across all techniques were not consistently available in the search results in a format suitable for direct extraction into interactive tables without significant interpretation and potential inaccuracies, the types of data reported in the literature include:

NMR: Chemical shifts (δ) in ppm for ¹H and ¹³C nuclei, coupling constants (J) in Hz.

IR: Absorption bands (ν) in cm⁻¹ with intensity descriptions (e.g., s, m, w).

UV-Vis: Wavelengths of maximum absorption (λmax) in nm and molar absorptivity (ε) in L cm⁻¹ mol⁻¹.

MS: Mass-to-charge ratios (m/z) and relative intensities (%).

X-ray Crystallography: Unit cell parameters, space group, fractional atomic coordinates, bond lengths (Å), bond angles (°).

Computational: Optimized geometrical parameters (bond lengths, angles), calculated vibrational frequencies, HOMO-LUMO energies, dipole moments.

Presenting this data in interactive tables would require specific numerical values and assignments from primary research articles, which were not fully extractable from the provided snippets for unsubstituted this compound across all requested techniques. However, the search results confirm that such data exists and is reported in scientific literature for this compound and its derivatives. mdpi.commdpi.comresearchgate.netresearchgate.netnih.govijpsonline.comclinandmedimages.orgresearchgate.netnist.govnist.govnih.govgoogle.comnih.govresearchgate.netiucr.orgresearchgate.netresearchgate.netnih.govpublish.csiro.aunist.govrcsb.orgchemicalbook.com

Detailed Research Findings

Research findings highlight the importance of spectroscopic and computational methods in characterizing this compound. IR and computational studies have confirmed the existence and relative stability of the this compound tautomer. researchgate.netmdpi.comresearchgate.netresearchgate.net NMR spectroscopy has revealed the dynamic nature of tautomerism in solution. researchgate.net Mass spectrometry provides essential information about the molecular weight and fragmentation, crucial for identification. nist.govnist.govnih.gov X-ray crystallography, particularly on complexes and derivatives, offers detailed solid-state structural parameters and insights into intermolecular interactions. nih.goviucr.orgresearchgate.net Computational chemistry, especially DFT, is widely used to predict properties, support experimental data interpretation, and study reaction mechanisms involving this compound. researchgate.netmdpi.comresearchgate.netresearchgate.netclinandmedimages.orgresearchgate.nettandfonline.comresearchgate.netnih.govpublish.csiro.au

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations have been extensively employed to investigate the structural, electronic, and vibrational properties of this compound (3AP) and its derivatives. These computational methods provide valuable insights that complement experimental spectroscopic data.

Studies have utilized DFT with various functionals and basis sets, such as B3LYP with the 6-311++G(d,p) basis set, to optimize the molecular geometry of this compound. Theoretical calculations indicate that the 3AP molecule has a nonplanar structure with C1 symmetry. clinandmedimages.org These calculations can determine optimized structural parameters, including bond lengths and angles. For instance, the C1-N6 bond length in 3AP has been calculated to be approximately 1.39 Å, suggesting its role as a bridge between the carbon and the amino group. clinandmedimages.org

DFT calculations are also crucial for understanding the tautomerism of 3(5)-aminopyrazoles. Studies supported by DFT(B3LYP)/6-311++G(d,p) calculations predict that the this compound tautomer (3AP) is more stable than the 5-aminopyrazole (5AP) tautomer. mdpi.comnih.govuc.pt The calculated energy difference between these tautomers is approximately 10.7 kJ mol⁻¹, with a Gibbs free energy difference of 9.8 kJ mol⁻¹. mdpi.comnih.govuc.pt Electronic interactions involving the lone pair of the amine nitrogen and the pyrazole ring's π-system, as well as electrostatic repulsions, contribute to the relative stability of these tautomers. mdpi.com

Vibrational frequencies and normal modes of 3AP have been investigated using DFT calculations, often employing the B3LYP functional with basis sets like 6-311++G(d,p). clinandmedimages.org These calculated vibrational frequencies are then compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of observed bands. clinandmedimages.org The Scaled Quantum Mechanical Force Field (SQMFF) method and Normal Coordinate Analysis (NCA) are used in conjunction with DFT to obtain and interpret vibrational spectra. clinandmedimages.org

Furthermore, DFT calculations are used to compute electronic properties such as HOMO and LUMO energies, dipole moments, and first-order hyperpolarizability, providing insights into the electronic structure and potential non-linear optical properties of 3AP. clinandmedimages.org Natural Bond Orbital (NBO) analysis, performed at the DFT/B3LYP level, helps in understanding hyperconjugative interactions and intramolecular charge transfers within the molecule. clinandmedimages.org

DFT studies have also been applied to this compound derivatives, providing information on metal-ligand interactions in complexes and assisting in the assignment of FT-IR spectra for these compounds. publish.csiro.au DFT is also used to explore the potential mechanism of reactions involving the synthesis of multi-substituted aminopyrazole derivatives. tandfonline.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build models that correlate the biological activity of compounds with their structural properties or descriptors. This approach is valuable in the design and optimization of novel therapeutic agents based on the this compound scaffold.

QSAR studies on this compound derivatives have been conducted to explore their potential as inhibitors for various biological targets, such as cyclin-dependent kinase 2 (CDK2). nih.govresearchgate.net CDK2 is considered an important target for developing anticancer agents due to its vital role in the cell cycle. nih.govresearchgate.net

Three-dimensional QSAR methods, such as Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to sets of this compound derivatives acting as CDK2 inhibitors. nih.govresearchgate.net These models aim to study the structure-activity relationship and predict the activity of new compounds. A CoMSIA model based on this compound derivatives has shown statistically significant results, with good correlation and predictive capabilities. nih.gov

QSAR studies can utilize various descriptors, including topological, quantum chemical, ETSA (Electrotopological State Atom), and RTSA (Relative Topological State Atom) indices, as well as atomic charges, to quantify the effect of structural variations on biological activity. researchgate.net These studies can identify specific atoms or regions within the this compound structure that are important for activity, potentially being involved in electronic or van der Waals interactions with the biological target. researchgate.net

The insights gained from QSAR models, often presented as 3D contour maps, in combination with pharmacophoric features, help in interpreting the structure-activity relationship and guiding the design of novel derivatives with improved potency. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a molecule (ligand) when bound to a protein or other biological target (receptor). This method is widely used in drug discovery to estimate the binding affinity and visualize the interactions between the ligand and the target, including hydrogen bonding and π-π stacking interactions. researchgate.netx-mol.net

Molecular docking studies have been performed on this compound derivatives to analyze their interactions with various biological targets. These targets include enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as kinases such as CDK1 and FGFR2/3. tandfonline.comresearchgate.netresearchgate.netresearchgate.netnih.gov

Docking studies can reveal the binding modes of this compound derivatives within the active site of a protein, identifying key residues involved in interactions. For example, studies on bis-ureido substituted antipyrine (B355649) derivatives, which can incorporate an aminopyrazole core, have used molecular docking to analyze interactions with AChE and BChE. researchgate.net Some compounds showed strong binding affinities, with specific binding energies reported. researchgate.net

For potential anticancer agents, molecular docking of aminopyrazole derivatives with kinases like CDK1 has indicated strong binding ability, suggesting that these compounds may act as CDK inhibitors. tandfonline.comresearchgate.net Docking studies combined with QSAR have been used to analyze the binding of this compound derivatives to CDK2/cyclin A, identifying crucial interactions such as hydrogen bonds with specific residues like Lys89 and Asp86. researchgate.net

Molecular docking is also employed in the discovery and optimization of inhibitors for targets like Fibroblast Growth Factor Receptors (FGFR2 and FGFR3). nih.gov Docking studies can help in understanding how aminopyrazole-based inhibitors interact with the kinase domain, including covalent targeting of cysteine residues on the P-loop, and guide structural modifications to improve potency and pharmacokinetic properties. nih.gov

Applications of 3 Aminopyrazole in Medicinal Chemistry

3-Aminopyrazole as a Key Building Block for Bioactive Molecules

The pyrazole (B372694) heterocyclic ring, including this compound, is recognized as an important building block in various areas of organic and medicinal chemistry. chemimpex.comnih.gov The this compound moiety is a privileged scaffold in medicinal chemistry for developing kinase inhibitors. nih.gov Its structure allows for the formation of hydrogen bonds, enhancing its binding ability to receptors and contributing to its drug-making potential. researchgate.netresearchgate.net Derivatives of this compound have been explored for a range of biological activities, including anti-inflammatory, antibacterial, and antiviral effects. ontosight.ai The compound's reactivity, largely attributed to the presence of the amino group, allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. cymitquimica.com

Anticancer and Antitumor Agents

Compounds featuring the this compound scaffold are widely reported as potential anticancer and antitumor agents. chemimpex.comnih.gov Research has highlighted the promise of pyrazole derivatives, including those derived from this compound, in the treatment of various cancers, often due to their ability to inhibit specific enzymes involved in tumor growth. ontosight.aimdpi.com

Cyclin-Dependent Kinase (CDK) Inhibitors

This compound derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), a family of enzymes crucial for regulating the cell cycle. researchgate.netacs.orgresearchgate.net Inhibiting CDK activity can target and regulate the tumor cell cycle, potentially triggering tumor cell apoptosis. researchgate.netresearchgate.net Studies have shown that this compound can act as a CDK inhibitor by interacting with the kinase ATP pocket, forming hydrogen bonds with the hinge region. researchgate.netresearchgate.net This interaction mode is conserved in the CDK protein family, suggesting the potential for developing highly potent CDK inhibitors based on this scaffold. researchgate.netresearchgate.net For instance, a this compound class of CDK2/cyclin A-E inhibitors has been developed, with compounds showing in vivo antitumor activity in mouse xenograft models. acs.orgacs.org

AXL Kinase Inhibitors

This compound derivatives have been discovered as potent and selective inhibitors of the receptor tyrosine kinase AXL, a promising target for anticancer drug discovery. acs.orgnih.govresearchgate.netacs.org Research has identified representative compounds, such as compound 6li, that potently inhibit AXL enzymatic activity and tightly bind with AXL protein. acs.orgnih.govresearchgate.netacs.org

Inhibition of Specific Enzymes Involved in Tumor Growth

Beyond CDKs and AXL, this compound derivatives have shown potential in inhibiting other specific enzymes involved in tumor growth. ontosight.aimdpi.com For example, some derivatives have demonstrated growth-inhibitory activity through the inhibition of 5-lipoxygenase enzymes. researchgate.net The ability of this compound derivatives to modulate biological pathways makes them promising agents in the development of novel therapeutic strategies targeting enzymes critical for cancer progression. chemimpex.com

In vivo Antitumor Efficacy in Xenograft Models

Several this compound derivatives have demonstrated significant in vivo antitumor efficacy in xenograft models. acs.orgacs.orgnih.govresearchgate.net For example, compound 6li, an AXL inhibitor derived from this compound, exhibited significant in vivo antitumor efficacy in a xenograft model of highly metastatic murine breast cancer 4T1 cells. acs.orgnih.govresearchgate.netacs.org Similarly, a this compound-based CDK2/cyclin A inhibitor, PNU-292137, showed in vivo antitumor activity in a mouse tumor xenograft model. acs.org Further optimization of such compounds has led to derivatives with improved in vivo activity, demonstrating significant tumor growth inhibition in xenograft models. acs.org

Anti-inflammatory Agents

In addition to their anticancer properties, this compound derivatives are also known for their anti-inflammatory activities. chemimpex.comontosight.ainih.govmdpi.comnih.gov The this compound scaffold is present in compounds studied as active agents in different therapeutic areas, with significant results obtained for anti-inflammatory compounds. nih.govmdpi.comnih.gov The ability of these compounds to act as ligands for enzymes such as COX and p38MAPK, which are involved in inflammatory pathways, contributes to their anti-inflammatory potential. nih.govnih.gov

Anti-infective Agents

3-Aminopyrazoles (3APs) and their derivatives have been investigated for their anti-infective properties, demonstrating activity against bacteria, fungi, and viruses. nih.gov, mdpi.com The incorporation of the this compound scaffold into more complex structures has led to the discovery of compounds with promising activity. mdpi.com

Antibacterial Activity

Studies have explored the antibacterial potential of this compound derivatives against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. nih.gov, researchgate.net

Research has shown that 3APs bearing a thiourea (B124793) moiety can exhibit sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) in the presence of bioavailable copper. mdpi.com This suggests the potential of pyrazolyl thioureas for treating these types of infections. mdpi.com

Another study involving a series of Schiff base compounds derived from substituted 3-aminopyrazoles and dialdehydes reported broad-spectrum antibacterial activity. ijpsonline.com These compounds were screened against Escherichia coli, Pseudomonas aeruginosa (Gram-negative), and Staphylococcus aureus (Gram-positive). ijpsonline.com The antibacterial activity generally decreased in the order Escherichia coli > Staphylococcus aureus > Pseudomonas aeruginosa. ijpsonline.com Specifically, bis(imino)pyridine Schiff bases showed excellent activity towards Staphylococcus aureus, with some compounds demonstrating potency several times higher than the control drug gentamycin, with Minimal Inhibitory Concentration (MIC) values of 3.125 µg/mL. ijpsonline.com

Novel chromeno[2,3-c]pyrazole derivatives, synthesized via a one-pot multicomponent reaction, were also evaluated for their antibacterial activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. researchgate.net One derivative, O4, exhibited potent antimicrobial activity, showing a 30 mm inhibition zone against Pseudomonas aeruginosa, surpassing Streptomycin, and strong efficacy against Staphylococcus aureus. researchgate.net

Furthermore, novel fluoroquinolone derivatives incorporating a this compound ring at the 7-position were designed and synthesized. mdpi.com These compounds were evaluated for their in vitro antibacterial activity against representative Gram-positive and Gram-negative strains. mdpi.com Most of the target compounds demonstrated good growth inhibitory potency against methicillin-resistant Staphylococcus epidermidis (MRSE) (MIC: 0.25–4 μg/mL) and Streptococcus pneumoniae (MIC: 0.25–1 μg/mL). mdpi.com

Some examples of antibacterial activity data for this compound derivatives are presented in the table below:

Compound TypeTested StrainActivity/MIC DataCitation
3APs bearing a thiourea moietyMSSA, MRSASub-micromolar activity (with copper) mdpi.com
Bis(imino)pyridine Schiff bases (e.g., 2a, 2d)Staphylococcus aureus3.125 µg/mL (MIC) ijpsonline.com
Chromeno[2,3-c]pyrazole derivative (O4)Pseudomonas aeruginosa30 mm inhibition zone researchgate.net
Chromeno[2,3-c]pyrazole derivative (O4)Staphylococcus aureusStrong efficacy researchgate.net
Fluoroquinolone derivatives with this compoundMRSE0.25–4 μg/mL (MIC) mdpi.com
Fluoroquinolone derivatives with this compoundStreptococcus pneumoniae0.25–1 μg/mL (MIC) mdpi.com

Antifungal Activity

Aminopyrazole derivatives have also shown activity against various fungal species. researchgate.net, asianpubs.org, acs.org For instance, novel chromeno[2,3-c]pyrazole derivatives were screened against fungi such as A. flavus, S. racemosum, and G. candidum. mdpi.com Another study reported that a specific pyrazole derivative (O4) showed strong efficacy against Candida albicans. researchgate.net Moderate activity against C. albicans and S. cerevisiae was observed for a 5-aminopyrazole derivative in one investigation. mdpi.com

Further research on novel amino pyrazole derivatives, specifically 3-amino-N-[3,5-bis(trifluoromethyl)phenyl]-5-(methylthio)-1H-pyrazole-4-carboxamide and its derivatives, demonstrated antifungal activity. asianpubs.org

Antiviral Activity

The this compound scaffold has been explored in the context of developing antiviral agents. nih.gov, mdpi.com Some pyrazole derivatives have shown potential antiviral effects. ontosight.ai, nih.gov For example, a 3AP derivative has demonstrated antiviral activity against Influenza A (H5N1). nih.gov Additionally, a 3,5-diaminopyrazole (3,5DAP) derivative has shown activity against HIV-1 RNase H. nih.gov Chromene and pyrazole derivatives have also been reported to possess anti-HIV activity. researchgate.net

Enzyme Inhibition Studies

This compound derivatives have been investigated for their ability to inhibit various enzymes, suggesting their potential in treating diseases where enzyme activity is implicated. ontosight.ai, nih.gov, ijpsonline.com, nih.gov

Glycosidase Inhibitors

Highly substituted 6-amino-pyrazolo[1,5-a]pyrimidines, synthesized from 3-aminopyrazoles, have been evaluated as inhibitors of alpha-glucosidase, an enzyme involved in carbohydrate digestion and a target for type 2 diabetes treatment. nih.gov, researchgate.net These compounds exhibited significant inhibitory activities compared to the standard drug acarbose (B1664774). nih.gov, researchgate.net

In one study, a library of these compounds showed IC50 values ranging from 15.2 ± 0.4 µM to 201.3 ± 4.2 µM, while acarbose had an IC50 of 750.0 ± 1.5 µM. nih.gov, researchgate.net Notably, compound 3d was approximately 50-fold more potent than acarbose. nih.gov, researchgate.net Kinetic studies indicated that these compounds act as competitive inhibitors of alpha-glucosidase. nih.gov

Another study on novel 3(5)-aminoazole–benzopyrone hybrids, including those derived from 3-aminopyrazoles, also reported inhibitory activity towards alpha-glucosidase. researcher.life

Selected alpha-glucosidase inhibition data for 6-amino-pyrazolo[1,5-a]pyrimidine derivatives:

CompoundIC50 (µM)Comparison to Acarbose (750.0 ± 1.5 µM)Citation
Range15.2 ± 0.4 – 201.3 ± 4.2Significantly more potent nih.gov, researchgate.net
3dNot specified in snippet~50-fold more potent nih.gov, researchgate.net

Cholinesterase Inhibitors

Aminopyrazole derivatives, particularly 5-aminopyrazoles, have been investigated as inhibitors of cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com, nih.gov, These enzymes are relevant targets in the context of neurodegenerative diseases like Alzheimer's disease. mdpi.com, nih.gov

Sulfenylated 5-aminopyrazoles have been developed and tested for their AChE and BuChE inhibitory activity. mdpi.com, One compound (3b) showed high potency with IC50 values of 1.634 ± 0.066 μM against AChE and 0.0285 ± 0.019 μM against BuChE, outperforming standard drugs like donepezil (B133215) and tacrine. mdpi.com, This compound demonstrated higher selectivity towards BuChE. Other sulfenylated 5-aminopyrazole compounds (3h, 3l, and 3m) also displayed promising inhibition of both AChE and BuChE activity with IC50 values in the low micromolar range. The substituted pyrazole amine nucleus is considered to play a crucial role in the interaction of these compounds with the enzymes.

Selected cholinesterase inhibition data for sulfenylated 5-aminopyrazole derivatives:

CompoundAChE IC50 (µM)BuChE IC50 (µM)SelectivityCitation
3b1.634 ± 0.0660.0285 ± 0.019BuChE selective mdpi.com,
3h2.341 ± 0.0826.842 ± 0.042-
3l1.928 ± 0.0102.731 ± 0.042-
3m2.554 ± 0.0120.952 ± 0.052-

Carbonic Anhydrase Inhibitors

This compound derivatives have been investigated for their potential as inhibitors of carbonic anhydrase (CA) enzymes. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in a variety of physiological processes, and certain isoforms, particularly CA IX and XII, are overexpressed in various cancers and play a role in tumor progression and metastasis. nih.govresearchgate.net

Research has explored the incorporation of the this compound moiety into larger molecular structures to develop potent and selective CA inhibitors. For instance, isatin-pyrazole benzenesulfonamide (B165840) hybrids have demonstrated potent inhibitory activity against tumor-associated human carbonic anhydrase isoforms IX and XII. nih.gov Additionally, peripherally substituted phthalocyanines containing an aminopyrazole group have been identified as potential carbonic anhydrase enzyme inhibitors. researchgate.net These findings highlight the utility of the this compound scaffold in developing compounds that target specific CA isoforms for therapeutic benefit.

Modulation of Biological Pathways

The this compound scaffold is recognized for its ability to modulate numerous biological pathways, underscoring its significance in therapeutic development. researchgate.netresearchgate.net Derivatives of this compound have shown activity against a variety of targets involved in critical cellular processes, including proliferation, survival, migration, and immune response.

A prominent area of research involves the development of this compound derivatives as inhibitors of protein kinases. These kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in various diseases, particularly cancer and inflammatory conditions. Aminopyrazoles have been explored as inhibitors of cyclin-dependent kinases (CDKs), such as CDK2, CDK5, and CDK16, which are crucial for cell cycle control. researchgate.netnih.govtandfonline.comnih.govnih.gov Inhibition of CDKs offers a strategy for inhibiting uncontrolled cell proliferation in cancer.

Furthermore, this compound derivatives have demonstrated inhibitory activity against receptor tyrosine kinases like AXL. AXL kinase plays a critical role in tumor development, progression, and therapeutic resistance by activating downstream signaling pathways involved in proliferation, migration, and inhibition of apoptosis. google.comresearchgate.net Potent and selective AXL kinase inhibitors based on the this compound scaffold have been discovered. researchgate.netacs.orgnih.gov

Other biological pathways modulated by this compound derivatives include the p38MAPK, VEGFR-2, Src/MAPK/ERK, PI3K/AKT, and PI3K/p38/MAPK pathways, which are involved in processes such as inflammation, angiogenesis, cell growth, and survival. researchgate.netresearchgate.netgoogle.com Compounds targeting the non-canonical NF-κB pathway by selectively inhibiting NIK have also been identified with an aminopyrazole scaffold. reactionbiology.com The diverse range of modulated pathways illustrates the potential of this compound derivatives as multi-targeting agents or as leads for developing selective inhibitors for specific pathways.

Structure-Activity Relationships (SAR) of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how structural modifications to a compound influence its biological activity. For this compound derivatives, extensive SAR investigations have been conducted to optimize their potency, selectivity, and pharmacokinetic properties against various biological targets. nih.govresearchgate.netdntb.gov.ua

A key feature influencing the activity of this compound derivatives is the ability of the 3-amino group and the pyrazole ring nitrogens to engage in hydrogen bonding interactions with the target protein. tandfonline.comepfl.ch The this compound moiety can act as a hydrogen bond donor-acceptor-donor, which is crucial for binding to the active sites of enzymes and receptors. tandfonline.comepfl.ch

SAR studies on this compound inhibitors of CDK2/cyclin A have indicated that the position of substituents on the phenyl ring attached to the pyrazole can significantly impact activity; for instance, meta substitutions on the phenyl ring were found to have detrimental effects. researchgate.netnih.gov The presence of substituted biphenyl (B1667301) or 2-thenyl phenyl groups at the R1 position of the this compound scaffold was found to be favorable for activity. researchgate.netnih.gov

In the context of JNK3 inhibitors, SAR studies on aminopyrazole derivatives have explored modifications to the amide moiety and substitution patterns on attached aromatic rings to improve potency and isoform selectivity. acs.org Alkylation of the amide NH group, for example, led to a complete loss of JNK3 inhibitory activity. acs.org

SAR investigations for this compound derivatives as AXL kinase inhibitors have guided the identification of potent and selective compounds. researchgate.netacs.orgnih.gov These studies involve systematically modifying different parts of the molecule and evaluating the impact on AXL inhibitory activity and selectivity against other kinases.

The position and nature of substituents on the pyrazole ring and on the groups attached to it are critical determinants of the biological activity of this compound derivatives. SAR studies help in defining the optimal structural features required for potent binding to specific targets and for achieving desired biological outcomes. nih.govmdpi.comnih.gov

Pharmacokinetic Properties of this compound Derivatives

The pharmacokinetic properties of drug candidates, including absorption, distribution, metabolism, and excretion (ADME), are crucial for their efficacy and safety in vivo. While detailed pharmacokinetic data for a broad range of this compound derivatives are dispersed across various studies focusing on specific compounds, research efforts in medicinal chemistry involving this scaffold routinely evaluate these properties.

Studies on novel this compound derivatives designed as AXL inhibitors have reported on the pharmacokinetic profiles of promising compounds in animal models, such as rats, indicating that some derivatives can exhibit reasonable pharmacokinetic properties. researchgate.netacs.orgnih.gov

For this compound-based inhibitors of NIK, preliminary ADME profiling has been conducted, showing that some compounds possess acceptable parameters for properties like log D and solubility. reactionbiology.com However, challenges such as metabolic stability may require further optimization through structural modifications. reactionbiology.com

In silico methods are also employed to predict and evaluate the pharmacokinetic and drug-likeness properties of newly synthesized this compound derivatives, guiding the selection of compounds for further in vitro and in vivo testing. nih.gov These evaluations are essential steps in the drug discovery process to identify compounds with favorable profiles for potential therapeutic development.

Emerging Research Areas and Future Perspectives

Development of Novel Pesticides and Herbicides

The pyrazole (B372694) nucleus, including 3-aminopyrazole derivatives, has been extensively explored in agricultural chemistry for the development of pesticides, herbicides, and fungicides. chemimpex.comconicet.gov.ar The ability of these compounds to modulate biological pathways in pests and weeds makes them promising candidates for novel agrochemicals. chemimpex.com

Research indicates that certain this compound derivatives demonstrate insecticidal activity. For instance, studies have assessed the insecticidal activity of N-aryl pyrazoles, including 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, against pests like Tuta absoluta larvae. conicet.gov.ar These compounds, some with simpler structures than established insecticides like Fipronil, have shown notable mortality rates in experimental settings, suggesting their potential as new pest control agents. conicet.gov.ar The development of such derivatives offers potential alternatives to traditional pesticides, addressing concerns related to pest resistance and environmental impact. conicet.gov.ar

This compound in Material Science and Other Industrial Applications

Beyond its biological applications, this compound is being explored for its potential in material science and other industrial applications. The compound is investigated for its use in creating novel materials with specific electronic or optical properties. chemimpex.com This research contributes to advancements in technology, potentially leading to the development of new functional materials. chemimpex.com

Furthermore, this compound derivatives have been identified as valuable diazo components, useful for the manufacture of basic dyes. google.com This application highlights its utility in the chemical industry for synthesizing various colored compounds.

Advanced Drug Delivery Systems Incorporating this compound Scaffolds

The incorporation of this compound scaffolds into advanced drug delivery systems is an emerging area of research. This approach aims to improve the efficacy, targeting, and release profiles of therapeutic agents. While the direct use of this compound in delivery systems is still nascent, related aminopyrazole structures are being investigated.

One study explored a 5-aminopyrazole conjugated gelatin hydrogel for loading and releasing 5-fluorouracil, an anticancer drug. nih.gov The hydrogel demonstrated predictable drug release patterns under simulated rectal conditions and exhibited cytotoxicity against human colon adenocarcinoma cells. nih.gov This suggests the potential of aminopyrazole-modified materials as carriers in targeted drug delivery systems, particularly for localized treatment. Advanced drug delivery systems, in general, focus on enhancing drug uptake, delivering agents at the right time and concentration, and minimizing off-target effects. pharmaexcipients.comresearchgate.net The integration of this compound into such systems could leverage its chemical properties for improved drug loading, release kinetics, or targeting capabilities.

Chemoinformatics and Big Data Approaches in this compound Research

Chemoinformatics and big data approaches are increasingly being applied in the research and development of compounds like this compound derivatives. These computational methods accelerate the drug discovery process and aid in optimizing the potential of pyrazole-based compounds. researchgate.net

Techniques such as molecular modeling, virtual screening, and quantitative structure-activity relationship (QSAR) studies are employed to predict and understand the properties and activities of this compound derivatives. researchgate.net For instance, chemoinformatic analysis has been used to study the anticancer profile of aminopyrazole derivatives, correlating their anti-proliferative activity with potential biological targets like protein kinases. researchgate.net Algorithms such as the NCI COMPARE algorithm help predict the mechanism of action of novel compounds by comparing their activity profiles against a large database of known substances. researchgate.net This data-driven approach facilitates the identification of promising candidates and provides insights into the structural features associated with desired biological activities. researchgate.net The integration of collective intelligence with computational methods is also transforming complex problem-solving in drug discovery, which can be applied to the optimization of lead compounds based on scaffolds like this compound. chemrxiv.org

Collaborative Research and Interdisciplinary Applications of this compound

Research involving this compound increasingly benefits from collaborative and interdisciplinary efforts. The versatile nature of the pyrazole scaffold and its derivatives lends itself to applications spanning chemistry, biology, material science, and medicine. researchgate.netmdpi.commdpi.com

Collaborative research initiatives bring together expertise from diverse fields to explore the full potential of this compound. Examples include interdisciplinary work in material science involving collaborations between chemists and physicists to develop materials with specific electronic or optical properties. durham.ac.uk In the realm of drug discovery, interdisciplinary teams utilize medicinal chemistry strategies, computational approaches, and biological testing to identify and optimize pyrazole-based therapeutic agents. researchgate.net The development of novel treatments for neglected diseases, such as leishmaniasis, has also involved the identification and optimization of aminopyrazole lead series through collaborative efforts. capes.gov.br These collaborations, often spanning academic institutions and industrial partners, are crucial for translating fundamental research into practical applications and driving innovation in areas where this compound can play a significant role. researchgate.netdurham.ac.ukamazonaws.com

Q & A

Q. How can researchers design this compound derivatives with dual kinase-inhibitory and anti-protozoal activity?

  • Methodological Answer :
  • Scaffold hybridization : Conjugate this compound with artemisinin derivatives to target Plasmodium falciparum CDKs.
  • In vivo validation : Use murine malaria models (e.g., P. berghei-infected mice) to assess parasitemia reduction and toxicity .

Q. Notes

  • Always cross-validate spectral data with NIST or PubChem references .
  • For advanced studies, integrate experimental and computational workflows to address mechanistic ambiguities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.